![molecular formula C19H22BrN3O2S B2589586 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034608-79-0](/img/structure/B2589586.png)

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

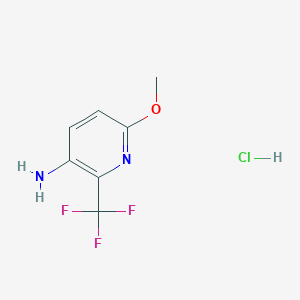

Description

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. Benzothiadiazoles are known for their wide range of applications in organic chemistry and materials science .

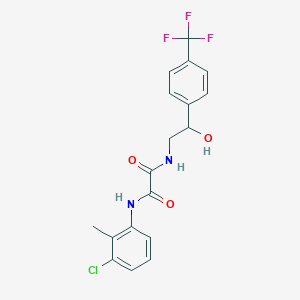

Molecular Structure Analysis

The compound contains a benzothiadiazole ring, a piperidine ring, and a bromobenzyl group. The benzothiadiazole ring is electron-deficient, which could make it useful for sensing electron-rich molecules .Scientific Research Applications

Photovoltaic Materials

Bromoderivatives of benzofused 1,2,5-thiadiazoles, including 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), serve as crucial precursors for dye synthesis. These dyes find extensive use in designing effective photovoltaic materials. Researchers explore their potential for enhancing solar cell efficiency and light absorption .

Organic Light-Emitting Diodes (OLEDs)

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) is an electron-withdrawing building block with promising applications in OLEDs. By incorporating this compound, scientists aim to create efficient organic light-emitting diodes for displays and lighting systems .

Visible-Light Organophotocatalysis

While electron donor–acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been studied for photovoltaics, their potential as visible-light organophotocatalysts remains unexplored. Investigating derivatives like 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) could lead to novel applications in catalysis .

Materials for Optoelectronics

The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system results in 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs). These compounds possess a strong electron-withdrawing character and contribute to the development of donor-acceptor materials with narrow bandgaps. Exploring iso-BBTs, such as 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), opens avenues for optoelectronic applications .

Drug Discovery and Medicinal Chemistry

Although not extensively studied, compounds related to 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) could have potential in drug discovery. Researchers may investigate their biological activities, binding affinities, and pharmacological properties .

Materials for Sensing Devices

Given the unique electronic properties of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazoles), they might find applications in chemical sensors, biosensors, or other sensing devices. Their ability to modulate charge transfer and fluorescence could be harnessed for sensitive detection .

Future Directions

Mechanism of Action

Target of Action

The compound “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” belongs to the class of 1,3,4-thiadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial and fluorescent properties . Therefore, the compound could potentially interact with a variety of biological targets.

Mode of Action

Many 1,3,4-thiadiazoles act by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Without specific studies on “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide”, it’s difficult to determine the exact biochemical pathways it affects. Many 1,3,4-thiadiazoles affect various biochemical pathways due to their broad range of biological activities .

properties

IUPAC Name |

3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2S/c1-21-18-4-2-3-5-19(18)23(26(21,24)25)17-10-12-22(13-11-17)14-15-6-8-16(20)9-7-15/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWLHJNHYXSBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)